molecular formula C18H33N5OS B14594925 1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one CAS No. 61631-42-3

1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one

Cat. No.: B14594925
CAS No.: 61631-42-3
M. Wt: 367.6 g/mol
InChI Key: LMUKNFMZPFBFSZ-UHFFFAOYSA-N
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Description

1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one is a chemical compound that features a piperidinone ring substituted with a dodecyl chain and a tetrazole group

Preparation Methods

The synthesis of 1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one typically involves multiple steps. One common approach is the reaction of a piperidinone derivative with a dodecyl halide to introduce the dodecyl chain. The tetrazole group can be introduced through a cycloaddition reaction involving an azide and a nitrile precursor . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one involves its interaction with biological targets through the tetrazole group. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one can be compared with other tetrazole-containing compounds, such as:

The uniqueness of this compound lies in its specific combination of the dodecyl chain, tetrazole group, and piperidinone ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

61631-42-3

Molecular Formula

C18H33N5OS

Molecular Weight

367.6 g/mol

IUPAC Name

1-dodecyl-3-(2H-tetrazol-5-ylsulfanyl)piperidin-4-one

InChI

InChI=1S/C18H33N5OS/c1-2-3-4-5-6-7-8-9-10-11-13-23-14-12-16(24)17(15-23)25-18-19-21-22-20-18/h17H,2-15H2,1H3,(H,19,20,21,22)

InChI Key

LMUKNFMZPFBFSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CCC(=O)C(C1)SC2=NNN=N2

Origin of Product

United States

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